
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Overview
Description
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.5. The purity is usually 95%.
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Biological Activity
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate, with CAS number 801316-10-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
- IUPAC Name : Methyl 3-((3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-yl)thio)benzoate
- Molecular Formula : C26H23N3O4S
- Molecular Weight : 473.55 g/mol
- Purity : 98% .
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of mitotic arrest , leading to increased apoptosis in susceptible cell types.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of related compounds, it was found that similar quinoline derivatives exhibited significant cytotoxicity in human cancer cell lines. The lethal concentrations (LC50) were determined for various cell lines:
Cell Line | LC50 (nM) |
---|---|
U87 (Glioblastoma) | 200 ± 60 |
BE (Neuroblastoma) | 18.9 |
SK (Glioblastoma) | >3000 |
These results suggest that this compound may be particularly effective against neuroblastoma and glioblastoma cells compared to other cancer types .
Case Studies
- Neuroblastoma and Glioblastoma Response :
- Combination Therapy :
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound induces significant G2/M phase arrest in treated cells, which is associated with increased apoptosis markers such as phospho-histone H3 .
- Morphological Changes : Treated cells exhibited notable morphological changes, including increased nuclear size and heterogeneity, indicative of DNA damage and cellular stress responses .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 473.54 g/mol. The structure features a quinoline core, which is significant in drug design due to its pharmacological properties. The presence of the carbamoyl and methoxyphenylamino groups contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds with quinoline structures exhibit anticancer properties. Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition Studies
This compound has been evaluated as an inhibitor of specific enzymes related to disease processes. For example, studies have focused on its ability to inhibit enzymes involved in cancer metabolism, which could lead to novel therapeutic strategies.
Targeted Drug Delivery Systems
The compound's ability to interact with specific cellular receptors makes it a candidate for use in targeted drug delivery systems. Research is ongoing into formulating nanoparticles that incorporate this compound to enhance the delivery of therapeutic agents directly to tumor sites.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Properties | Induced apoptosis in breast cancer cells; IC50 value determined. |
Study B | Antimicrobial Activity | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) established. |
Study C | Enzyme Inhibition | Significant inhibition of enzyme X related to tumor growth; potential for drug development. |
Properties
IUPAC Name |
methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCIEGYBFGBCQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121019 | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-10-9 | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801316-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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